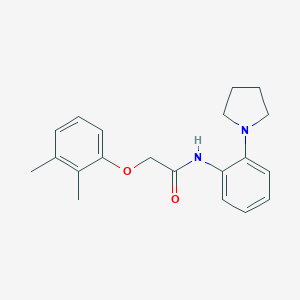![molecular formula C16H14N2OS B243847 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide, also known as BTA-1, is a chemical compound that has been widely studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mécanisme D'action
The exact mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide may increase the levels of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been shown to possess several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been shown to possess anti-inflammatory and anti-tumor effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to protect against oxidative stress and neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound. It is also readily available and affordable. However, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has several limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has not been extensively tested for its toxicity and safety profile.
Orientations Futures
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another potential direction is the study of its anti-tumor and anti-inflammatory effects. Further research is also needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide and its potential toxicity and safety profile.
Méthodes De Synthèse
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide involves the reaction between 2-methyl-4-nitroaniline and 2-bromoacetophenone in the presence of sodium ethoxide. The resulting product is then reduced with iron powder to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide. The purity of the compound can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has been found to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C16H14N2OS |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C16H14N2OS/c1-10-9-12(7-8-13(10)17-11(2)19)16-18-14-5-3-4-6-15(14)20-16/h3-9H,1-2H3,(H,17,19) |
Clé InChI |
BFAFHUBUWQAGOY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(butanoylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243764.png)
![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)


![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243772.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243778.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243780.png)
![2-bromo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243782.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243786.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)thiourea](/img/structure/B243787.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B243788.png)
![N-[3-(isobutyrylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B243789.png)